molecular formula C14H16N4O3S B2792860 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034502-12-8

3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2792860
CAS No.: 2034502-12-8
M. Wt: 320.37
InChI Key: JRZTZAHZQWHPSB-UHFFFAOYSA-N
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Description

3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 3 and a pyrrolidin-3-yloxy group at position 4. The pyrrolidine ring is further modified by a pyridin-3-ylsulfonyl moiety. The compound’s sulfonyl group enhances polarity, likely influencing solubility and binding interactions, while the pyrrolidine ring may contribute to conformational flexibility .

Properties

IUPAC Name

3-methyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-11-4-5-14(17-16-11)21-12-6-8-18(10-12)22(19,20)13-3-2-7-15-9-13/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZTZAHZQWHPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C14H16N4O3S
  • Molecular Weight: 320.37 g/mol
  • CAS Number: 2034502-12-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and ovarian cancer.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)1.57 ± 0.05Induction of apoptosis
T-47D (Breast)1.94 ± 0.06Cell cycle arrest in G2/M phase
SKOV-3 (Ovarian)Not reportedPotential inhibition of cell proliferation

The compound exhibited significant cytotoxic effects, particularly in the MDA-MB-231 breast cancer cell line, with an IC50 value indicating potent activity . The mechanism of action involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing increased populations in the G2/M phase and sub-G1 phase indicative of apoptotic cells .

The biological activity is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle disruption, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.
  • Targeting Kinases : In silico studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

A notable study focused on the synthesis and biological evaluation of a series of pyridazine derivatives, including our compound of interest. The study assessed their anticancer activities against multiple human cancer cell lines using the SRB assay method. The findings underscored the potential of these derivatives as promising anticancer agents due to their selective inhibition of tumor growth .

Figure 1: Structure and Mechanism Overview
Pyridazine Structure

Comparison with Similar Compounds

Sulfamethoxypyridazine

  • Structure : Pyridazine with a sulfanilamide group (NH₂-C₆H₄-SO₂-NH-) at position 3 and a methoxy group at position 5.
  • Key Differences : Lacks the pyrrolidinyloxy substituent and pyridinylsulfonyl group.
  • Applications : A sulfonamide antibiotic used historically for urinary tract infections. The absence of a rigid pyrrolidine-sulfonyl system may reduce target specificity compared to the target compound .

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

  • Structure : Pyridazine with a methyl group at position 6 and a bulky phenyl-pyrazole-methanesulfonyl substituent at position 3.
  • The methanesulfonyl group is less polar than the pyridinylsulfonyl group in the target compound.
  • Applications : Hypothesized for kinase inhibition due to the pyrazole moiety, a common feature in kinase inhibitors .

Functional Group Analysis

Compound Core Structure Position 3 Substituent Position 6 Substituent Key Functional Groups
Target Compound Pyridazine Methyl Pyrrolidin-3-yloxy-(pyridin-3-ylsulfonyl) Sulfonyl, pyrrolidine, pyridine
Sulfamethoxypyridazine Pyridazine Sulfanilamide (NH₂-C₆H₄-SO₂-NH-) Methoxy Sulfonamide, methoxy
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Pyridazine Phenyl-pyrazole-methanesulfonyl Methyl Pyrazole, methanesulfonyl

Key Observations :

  • Compared to the pyrazole-containing analogue, the target compound’s smaller pyrrolidine substituent may enhance bioavailability .

Research Findings and Hypotheses

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridinylsulfonyl group in the target compound likely increases water solubility compared to methanesulfonyl or methoxy derivatives.
  • Metabolic Stability : The pyrrolidine ring may reduce metabolic degradation compared to linear sulfonamides, as observed in related pyrrolidine-containing drugs .

Q & A

Q. What are the critical challenges in synthesizing 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Linking the pyridazine core to the pyrrolidine-sulfonyl moiety requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
  • Sulfonylation : Introducing the pyridin-3-ylsulfonyl group demands regioselective sulfonylation agents (e.g., sulfonyl chlorides) and catalysts to ensure proper functionalization .
  • Purification : Chromatography (HPLC or flash chromatography) is essential to isolate intermediates and the final product, given the compound’s structural complexity .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the connectivity of the pyridazine, pyrrolidine, and sulfonyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula and detects impurities .
  • HPLC : Quantifies purity (>95% is typically required for biological assays) and identifies degradation products under stress conditions (e.g., heat, light) .

Q. How can researchers optimize solubility for in vitro assays?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) to prevent precipitation .
  • pH adjustment : The compound’s sulfonyl group may ionize under basic conditions, enhancing aqueous solubility .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during sulfonylation of the pyrrolidine ring?

  • Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) can direct sulfonylation to the desired nitrogen atom on the pyrrolidine ring, minimizing byproducts .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on the pyrrolidine intermediate to ensure selective sulfonylation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with variations in:
  • Pyridazine substituents : Replace the methyl group with halogens or electron-withdrawing groups to assess impact on bioactivity .
  • Pyrrolidine linker : Test shorter/longer chain analogs or alternative heterocycles (e.g., piperidine) to evaluate conformational flexibility .
    • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific effects .
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Computational modeling : Molecular docking studies can predict binding modes and explain variability in experimental IC50_{50} values .

Q. How can the compound’s stability under physiological conditions be improved?

  • Prodrug design : Mask the sulfonyl group with hydrolyzable esters or amides to enhance metabolic stability .
  • Formulation optimization : Encapsulate the compound in liposomes or nanoparticles to protect it from enzymatic degradation in serum .

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